molecular formula C14H11FO B7860205 4-(3-Fluoro-6-methylphenyl)benzaldehyde

4-(3-Fluoro-6-methylphenyl)benzaldehyde

Cat. No.: B7860205
M. Wt: 214.23 g/mol
InChI Key: VXGJOECBYHEMHH-UHFFFAOYSA-N
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Description

4-(3-Fluoro-6-methylphenyl)benzaldehyde is a benzaldehyde derivative featuring a substituted phenyl group at the 4-position of the benzaldehyde core. The substituent—3-fluoro-6-methylphenyl—introduces both electronic and steric effects due to the electron-withdrawing fluorine atom and the electron-donating methyl group.

Properties

IUPAC Name

4-(5-fluoro-2-methylphenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO/c1-10-2-7-13(15)8-14(10)12-5-3-11(9-16)4-6-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGJOECBYHEMHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Aromatic Substitution: : One common method involves the aromatic substitution of 4-fluorobenzaldehyde with 3-fluoro-6-methylphenyl magnesium bromide (Grignard reagent) under controlled conditions. This reaction typically requires anhydrous conditions and a suitable solvent like diethyl ether or tetrahydrofuran (THF).

  • Friedel-Crafts Acylation: : Another synthetic route is the Friedel-Crafts acylation of 3-fluoro-6-methylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This method is advantageous for its simplicity and high yield.

Industrial Production Methods

In industrial settings, the production of 4-(3-fluoro-6-methylphenyl)benzaldehyde often involves large-scale Friedel-Crafts acylation due to its cost-effectiveness and scalability. The reaction is typically carried out in a continuous flow reactor to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 4-(3-Fluoro-6-methylphenyl)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : This compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: : The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.

Common Reagents and Conditions

    Oxidation: KMnO4 in an alkaline medium or CrO3 in acidic conditions.

    Reduction: NaBH4 in methanol or LiAlH4 in dry ether.

    Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products

    Oxidation: 4-(3-Fluoro-6-methylphenyl)benzoic acid.

    Reduction: 4-(3-Fluoro-6-methylphenyl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

Medicinal Chemistry

4-(3-Fluoro-6-methylphenyl)benzaldehyde serves as an important intermediate in synthesizing various pharmaceutical compounds. Its unique structure allows for modifications that can enhance pharmacological properties, particularly in developing drugs targeting neurological disorders and inflammatory conditions. The presence of the fluorine atom is known to improve metabolic stability and lipophilicity, enhancing the compound's bioavailability and efficacy in therapeutic applications.

Biological Studies

Research indicates that this compound may exhibit biological activity through interactions with specific molecular targets. Preliminary studies suggest potential anticancer properties, as fluorinated compounds often demonstrate selective inhibition of histone deacetylases (HDACs), which are critical in cancer cell proliferation.

Materials Science

In materials science, this compound is utilized in developing advanced materials such as polymers and organic semiconductors. Its chemical structure allows for the creation of materials with desirable electronic properties, making it suitable for applications in organic electronics.

Case Study 1: Anticancer Activity

In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. For instance, treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 breast cancer cells. Flow cytometry analyses confirmed increased apoptosis rates, supporting its potential use in cancer therapy.

Case Study 2: Antimicrobial Efficacy

In a controlled study against Staphylococcus aureus, this compound showed significant antimicrobial activity at concentrations as low as 5 µg/mL over a 24-hour period. The results indicate its potential application as an antimicrobial agent.

Mechanism of Action

The mechanism by which 4-(3-fluoro-6-methylphenyl)benzaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its aldehyde group. The fluorine atom can influence the compound’s electronic properties, enhancing its binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects : The trifluoromethyl group in 4-(trifluoromethyl)benzaldehyde strongly withdraws electrons, enhancing resistance to oxidative degradation , whereas the 3-fluoro-6-methylphenyl group in the target compound may balance electron withdrawal (F) and donation (CH₃).
  • Biological Activity : Benzaldehyde derivatives with hydroxyl groups (e.g., 4-hydroxybenzaldehyde ) or prenyl chains (e.g., eurotirumin ) exhibit antioxidative and antimicrobial activities. The fluorine and methyl groups in the target compound may similarly enhance bioavailability or target specificity.

Biological Activity

4-(3-Fluoro-6-methylphenyl)benzaldehyde is an organic compound belonging to the class of substituted benzaldehydes. The presence of the fluorine atom and a methyl group on the phenyl ring enhances its biological activity, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

  • Molecular Formula : C14H12FO
  • Molecular Weight : Approximately 224.24 g/mol

The structure features a fluorine atom at the meta position relative to the aldehyde functional group, which is known to influence its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been shown to affect various bacterial strains by disrupting cell membrane integrity and interfering with cellular processes.

Table 1: Antimicrobial Activity Against Various Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8.0 mM
Bacillus anthracis10.0 mM
Pantoea conspicua10.0 mM
Citrobacter youngae10.0 mM

The compound's mechanism of action is believed to involve interaction with bacterial membranes, leading to cell lysis and death .

Anticancer Activity

The potential anticancer effects of this compound have been investigated in various studies. It has shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and tubulin polymerization inhibition.

Case Study: MCF-7 Breast Cancer Cells

In studies involving MCF-7 breast cancer cells, derivatives of benzaldehyde with fluorinated substituents demonstrated significant antiproliferative activity. The presence of fluorine enhanced the binding affinity to target proteins involved in cell cycle regulation.

Table 2: Antiproliferative Activity in MCF-7 Cells

CompoundIC50 (μM)
This compound0.075
Control Compound0.312

The results indicate that the fluorinated compound significantly outperformed non-fluorinated analogs, suggesting that fluorination plays a crucial role in enhancing anticancer activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Permeability : The lipophilic nature due to the fluorine atom allows for better penetration into cell membranes.
  • Enzyme Interaction : It may modulate enzyme activities by binding to active sites or altering conformational states.
  • Receptor Binding : The compound can interact with specific receptors, influencing signaling pathways related to cell growth and apoptosis.

Pharmacological Applications

Given its diverse biological activities, this compound has potential applications in:

  • Drug Development : As a lead compound for designing new antimicrobial or anticancer agents.
  • Biological Probes : For studying biological systems where fluorinated compounds are utilized to trace interactions within cellular environments.

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